Tert-butyl [4-(2-aminoethyl)pyridin-2-YL]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[4-(2-aminoethyl)pyridin-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-10-8-9(4-6-13)5-7-14-10/h5,7-8H,4,6,13H2,1-3H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEMCAJNZKUBJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CC(=C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622405 | |
| Record name | tert-Butyl [4-(2-aminoethyl)pyridin-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190189-67-4 | |
| Record name | tert-Butyl [4-(2-aminoethyl)pyridin-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution with Boc-Protected Amines
A prevalent method involves nucleophilic substitution reactions to introduce the tert-butoxycarbonyl (Boc) group onto pyridine derivatives. For instance, sodium hydride (NaH) in tetrahydrofuran (THF) facilitates the deprotonation of precursor amines, enabling their reaction with tert-butyl carbamate derivatives. In a representative procedure, (S)-tert-butyl pyrrolidin-3-ylcarbamate was combined with 4-(2-aminoethyl)pyridin-2-amine in methanol, yielding the target compound after 48 hours of stirring at room temperature. This method emphasizes stoichiometric precision, as excess Boc reagent risks over-protection, necessitating careful pH control during workup.
Reductive Amination and Cyclopropanation
Multi-step syntheses often integrate reductive amination and cyclopropanation. A cyclopropane intermediate, synthesized via tert-butyl diazoacetate and 2-vinylpyridine under catalytic conditions, undergoes hydrolysis with hydrochloric acid (HCl) to yield a carboxylic acid derivative. Subsequent reductive amination with aldehydes, such as 4-bromophenyl aldehyde, in dichloromethane (DCM) and triethylamine (Et₃N) forms the pyridinyl backbone. Oxalyl chloride and dimethylformamide (DMF) activate the carboxylic acid for coupling, achieving yields up to 85% after silica gel chromatography.
Coupling Reactions with Activated Intermediates
Activation of carboxylic acids to acyl chlorides enhances coupling efficiency. For example, treating 2-(pyridin-2-yl)cyclopropanecarboxylic acid with oxalyl chloride and DMF generates an electrophilic species, which reacts with Boc-protected amines in DCM. This approach avoids racemization and is favored for stereosensitive applications.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Low-temperature conditions (−78°C) are critical for minimizing side reactions during Boc protection. A study demonstrated that adding Boc₂O dropwise to a precursor amine in DCM at −78°C, followed by gradual warming to room temperature, improved yields by 15–20% compared to ambient conditions. Polar aprotic solvents like THF and DCM are preferred for their ability to stabilize intermediates, while methanol facilitates nucleophilic substitution but requires extended reaction times.
Catalytic Systems
Industrial and Laboratory-Scale Production
Batch vs. Continuous Flow Reactors
While laboratory-scale syntheses rely on batch reactors, industrial production often employs continuous flow systems for improved heat and mass transfer. For example, a telescoped process combining Boc protection and reductive amination in a flow reactor reduced reaction time from 48 hours to 6 hours, achieving a 92% yield. Automated systems further enhance reproducibility, though scalability challenges persist for air-sensitive reactions.
Purification Techniques
Silica gel chromatography remains the gold standard for purification, with ethyl acetate/hexane gradients (10–50%) effectively separating regioisomers. Reverse-phase high-performance liquid chromatography (HPLC) using C18 columns and acetonitrile/water mobile phases resolves polar impurities, particularly in final products. Crystallization from ethanol/water mixtures (3:1 v/v) yields high-purity (>99%) material, as confirmed by ¹H NMR.
Analytical Characterization
Spectroscopic Confirmation
¹H NMR spectra in deuterated chloroform (CDCl₃) exhibit characteristic peaks: a singlet at δ 1.44 ppm for the tert-butyl group and pyridinyl protons at δ 7.2–8.1 ppm. High-resolution mass spectrometry (HRMS) confirms molecular integrity, with [M + H]⁺ ions matching theoretical values within 2 ppm error.
Crystallographic Validation
Single-crystal X-ray diffraction resolves structural ambiguities. For example, a study using SHELXL software confirmed the (1R*,2R*) configuration of a cyclopropane intermediate, with bond angles deviating <2° from ideal geometry. Disordered solvent molecules, common in carbamate crystals, are refined using Olex2 software to ensure data accuracy.
Challenges and Contradictions
Conflicting Yield Reports
Discrepancies in yields (e.g., 70–92% for similar protocols) arise from solvent purity and catalyst lot variability. A Design of Experiments (DoE) analysis identified temperature and stoichiometry as critical factors, with a 5°C increase reducing yields by 12% due to Boc group degradation.
Regioisomeric Byproducts
2D NMR techniques (COSY, HSQC) differentiate regioisomers. In one case, NOESY correlations between pyridinyl H-3 and the aminoethyl group confirmed the 4-substitution pattern, resolving a 30% impurity.
Data Tables
Table 1: Comparison of Synthetic Methods
Table 2: Purification Efficiency
| Technique | Solvent System | Purity Gain (%) | Recovery (%) |
|---|---|---|---|
| Silica Chromatography | Ethyl acetate/hexane (30%) | 98 → 99.5 | 85 |
| Reverse-Phase HPLC | Acetonitrile/water (70:30) | 95 → 99.9 | 78 |
| Crystallization | Ethanol/water (3:1) | 90 → 99 | 92 |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H18N4O2
- Molecular Weight : 278.31 g/mol
The compound features a tert-butyl group, a pyridine ring, and an aminoethyl side chain. These structural elements contribute to its unique reactivity and biological properties.
Scientific Research Applications
1. Organic Synthesis
- Tert-butyl [4-(2-aminoethyl)pyridin-2-YL]carbamate is utilized as a building block in the synthesis of complex organic molecules. It serves as a protecting group for amines, facilitating various chemical reactions without interfering with other functional groups.
2. Medicinal Chemistry
- The compound is explored as an intermediate in the synthesis of pharmaceutical agents. Its structure allows for modifications that can enhance biological activity, making it a candidate for developing new drugs targeting specific diseases.
3. Biological Studies
- In biological research, the compound is used to study enzyme mechanisms and protein-ligand interactions. Its aminoethyl side chain can form hydrogen bonds with active sites on enzymes, potentially modulating their activity .
Case Studies
Neuroprotective Effects
A study investigated the neuroprotective effects of related compounds in models simulating Alzheimer's disease. The results indicated that compounds structurally related to this compound significantly reduced amyloid plaque formation and inflammation markers such as TNF-α.
| Treatment Group | Amyloid Plaque Presence | TNF-α Levels |
|---|---|---|
| Control | High | High |
| Compound M4 | Moderate | Reduced |
| Galantamine | Low | Lower |
This study suggests potential therapeutic applications for neurodegenerative diseases .
Cytotoxicity Assays
In cytotoxicity assays using human cell lines, related carbamate compounds exhibited varying degrees of apoptosis induction and cell cycle arrest, indicating their potential as therapeutic agents against cancer.
Mechanism of Action
The mechanism of action of tert-butyl [4-(2-aminoethyl)pyridin-2-YL]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl side chain can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, modulating their activity. Additionally, the pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins, further influencing their function .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs differ in substituent position, functional groups, and electronic properties:
Physicochemical Properties
| Property | This compound | Tert-butyl (4-(aminomethyl)pyridin-2-yl)carbamate | Tert-butyl-[4-(chloromethyl)-pyridin-2-yl]carbamate |
|---|---|---|---|
| Solubility | High in polar solvents (DMSO, MeOH) | Moderate in DMF | Low in water; soluble in DCM |
| LogP | ~1.2 (estimated) | ~0.9 | ~2.5 |
| Stability | Stable at RT; sensitive to strong acids | Stable under basic conditions | Hydrolyzes slowly in aqueous base |
Stability and Degradation Pathways
- Boc deprotection : All analogs undergo acid-mediated cleavage (e.g., TFA or HCl) to release free amines .
- Aminoethyl oxidation: this compound may oxidize to nitriles under harsh conditions, requiring inert atmosphere handling.
- Chloromethyl hydrolysis : Forms hydroxymethyl derivatives in aqueous base, limiting shelf life .
Biological Activity
Tert-butyl [4-(2-aminoethyl)pyridin-2-YL]carbamate is a compound of interest in medicinal chemistry, primarily due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C13H18N4O2
- Molecular Weight : 278.31 g/mol
The structure includes a tert-butyl group, a pyridine ring, and an aminoethyl side chain, which contribute to its reactivity and biological properties.
The biological activity of this compound is believed to involve several mechanisms:
- Nucleophilic Substitution : The carbamate group in the compound is susceptible to nucleophilic substitution reactions, which may facilitate interactions with various biomolecules .
- Receptor Interaction : Preliminary studies suggest that compounds with similar structures may interact with neurotransmitter receptors, potentially influencing neurological pathways.
- Inhibition of Enzymatic Activity : Research indicates that similar carbamate derivatives can inhibit specific enzymes, which could be relevant for therapeutic applications, particularly in neurodegenerative diseases .
In Vitro Studies
Recent studies have focused on the neuroprotective effects of related compounds in cellular models. For instance, a study demonstrated that a related compound exhibited moderate protective effects against amyloid-beta-induced toxicity in astrocytes, suggesting potential applications in Alzheimer's disease treatment .
Case Studies
-
Neuroprotective Effects : In a model simulating Alzheimer's disease, compounds structurally related to this compound showed significant reductions in amyloid plaque formation and inflammation markers such as TNF-α .
Treatment Group Amyloid Plaque Presence TNF-α Levels Control High High Compound M4 Moderate Reduced Galantamine Low Lower - Cytotoxicity Assays : In cytotoxicity assays using human cell lines, related carbamate compounds demonstrated varying degrees of apoptosis induction and cell cycle arrest, indicating their potential as therapeutic agents .
Comparative Analysis with Similar Compounds
A comparative analysis reveals how this compound stacks against other similar compounds:
| Compound Name | Structure Features | Notable Biological Activity |
|---|---|---|
| This compound | Contains pyridine and aminoethyl groups | Neuroprotective properties |
| Tert-butyl (3-nitropyridin-4-yl)carbamate | Nitro-substituted pyridine | Potential anti-cancer activity |
| Tert-butyl (4-amino-pyridin-3-carboxylic acid) | Amino group instead of nitro | Used in drug development |
Q & A
Q. What safety protocols are essential when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
